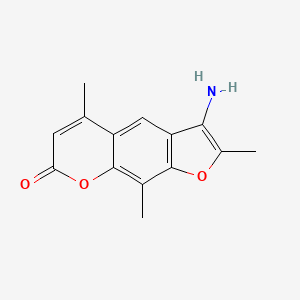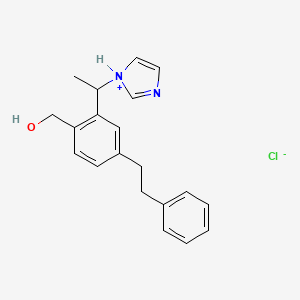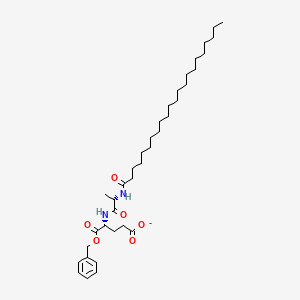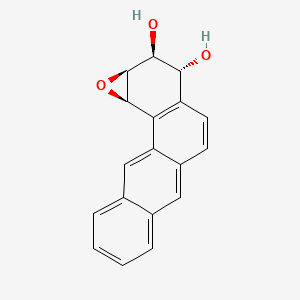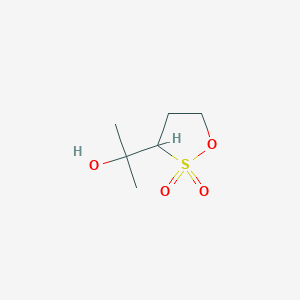
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol is a chemical compound with the molecular formula C₆H₁₂O₄S. . This compound is characterized by its unique structure, which includes a sulfone group and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol typically involves the reaction of propane sultone with appropriate reagents under controlled conditions. One common method includes the reaction of propane sultone with a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfoxides or thiols .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol involves its interaction with various molecular targets. The sulfone group can participate in nucleophilic and electrophilic reactions, while the hydroxyl group can form hydrogen bonds and participate in other interactions. These properties make it a versatile compound in both chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Oxathiolane, 2,2-dioxide: Similar structure but different functional groups.
1,3-Propane sultone: A precursor to 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol.
1,2-Oxathiolan-4-ol, 4-acetate, 2,2-dioxide: Another related compound with different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
75732-48-8 |
|---|---|
Molekularformel |
C6H12O4S |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
2-(2,2-dioxooxathiolan-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H12O4S/c1-6(2,7)5-3-4-10-11(5,8)9/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FYYMTXSJMJTFSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCOS1(=O)=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


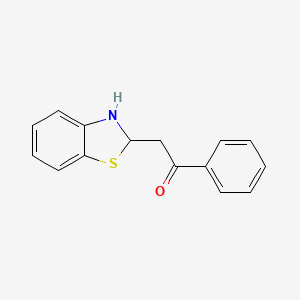
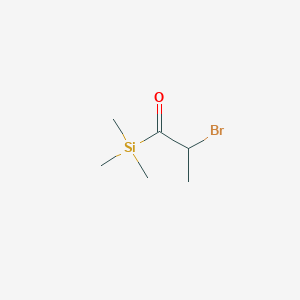
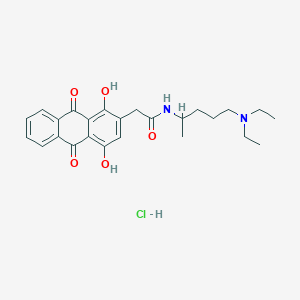
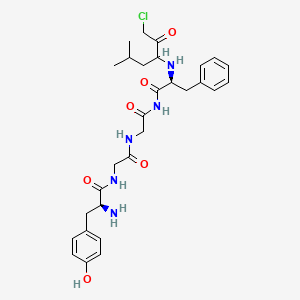
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

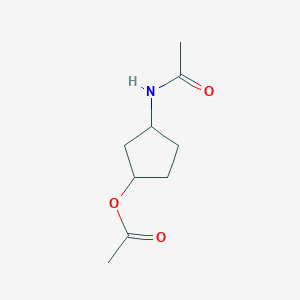
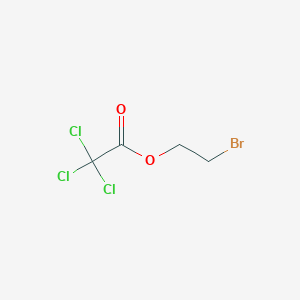
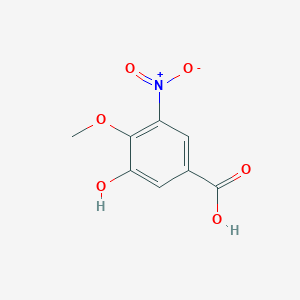
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
